An inositol

Catalog No.
S1789922
CAS No.
551-72-4
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
An inositol

CAS Number

551-72-4

Product Name

An inositol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N

SMILES

Array

Synonyms

Levoinositol

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

The exact mass of the compound Inositol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

L-chiro-Inositol (CAS 551-72-4) is a specific, naturally occurring stereoisomer of inositol, a family of carbocyclic polyols that are fundamental components of cellular signaling pathways. While the myo-inositol isomer is the most abundant in nature, less common isomers like L-chiro-inositol possess distinct stereochemistry that confers unique and non-interchangeable biological activities. This structural specificity is the primary consideration for its procurement in research contexts, particularly those involving the study of insulin signaling, stereospecific enzyme interactions, and the synthesis of defined inositol phosphoglycan (IPG) second messengers.

Substituting L-chiro-Inositol with its more common and less expensive isomer, myo-inositol, or its enantiomer, D-chiro-inositol, is scientifically invalid for targeted research and can lead to erroneous conclusions. Each inositol isomer has a distinct biological role and tissue-specific distribution, governed by epimerase enzymes that maintain precise physiological ratios. For example, myo-inositol is primarily involved in activating glucose transporters and mediating follicle-stimulating hormone (FSH) signaling, whereas D-chiro-inositol is more involved in glycogen synthesis and androgen modulation. L-chiro-Inositol exhibits its own unique activities, such as distinct interactions with specific kinases. Using an incorrect isomer will probe the wrong biological pathway, making the procurement of isomerically pure L-chiro-Inositol essential for experimental validity and reproducibility.

Demonstrates >20-Fold Lower Activity Against a Key Kinase Compared to its D-chiro Enantiomer

The biological activity of inositol derivatives is highly dependent on stereochemistry. In a direct comparison of phosphorylated derivatives, L-chiro-inositol 2,3,4,5-tetrakisphosphate was found to be a significantly weaker inhibitor of Ins(3,4,5,6)P4 1-kinase/Ins(1,3,4)P3 5/6-kinase than its D-chiro enantiomer. The L-chiro derivative showed an IC50 value greater than 30 µM, while the D-chiro derivative had an IC50 of 1.5 µM, indicating it was more than 20 times less active.

Evidence DimensionInhibition of Ins(3,4,5,6)P4 1-kinase/Ins(1,3,4)P3 5/6-kinase
Target Compound DataL-chiro-Ins(2,3,4,5)P4: IC50 > 30 µM
Comparator Or BaselineD-chiro-Ins(2,3,4,5)P4: IC50 = 1.5 µM
Quantified Difference>20-fold lower inhibitory activity
ConditionsIn vitro kinase inhibition assay using enzyme from bovine aorta.

For researchers studying specific kinase signaling pathways, using the correct, enantiomerically pure precursor is non-negotiable for achieving valid and reproducible results.

Essential Precursor for Synthesis of L-chiro-Inositol Phosphoglycans (IPGs)

L-chiro-Inositol is the requisite starting material for the targeted synthesis of L-chiro-inositol-containing building blocks used in the preparation of specific inositol phosphoglycans (IPGs). IPGs are critical second messengers in insulin signaling pathways. Attempting to synthesize L-chiro-inositol derivatives from a more common precursor like myo-inositol requires a complex, multi-step process. Procuring high-purity L-chiro-Inositol directly eliminates these time-consuming and technically demanding synthetic routes.

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataDirect starting material for L-chiro-IPG building blocks.
Comparator Or Baselinemyo-Inositol: Requires a complex, multi-step conversion to access the L-chiro configuration.
Quantified DifferenceQualitative: Bypasses multiple synthetic steps, saving significant time and resources.
ConditionsOrganic synthesis of IPG precursors.

Direct procurement of L-chiro-Inositol is a critical workflow accelerator for researchers synthesizing specific signaling molecules, avoiding the high cost and complexity of de novo synthesis.

Exhibits Direct Insulin-Mimetic Activity by Stimulating Glucose Uptake

In studies on rat L6 myotubes, L-chiro-inositol demonstrated direct insulin-mimetic activity. At a concentration of 1 mM, it stimulated glucose uptake to a similar extent as 100 nM insulin. This contrasts with the distinct roles of other isomers; myo-inositol is primarily linked to glucose transporter activation while D-chiro-inositol is more involved in glycogen synthesis. This functional specificity highlights the importance of using the correct isomer to investigate discrete metabolic pathways.

Evidence DimensionStimulation of Glucose Uptake
Target Compound DataStimulates glucose uptake in L6 myotubes at 1 mM.
Comparator Or BaselineInsulin (100 nM): Similar level of stimulation.
Quantified DifferenceDemonstrates insulin-mimetic effect.
ConditionsIn vitro assay in rat L6 myotubes.

For researchers dissecting insulin signaling, L-chiro-Inositol provides a tool to probe specific glucose uptake mechanisms that are functionally distinct from those modulated by other inositol isomers.

Probing Stereospecific Enzyme-Inhibitor Interactions

Ideal for use in biochemical and pharmacological studies to determine the stereospecific requirements of inositol phosphate kinases. Its use as a negative control or comparator to the more active D-chiro enantiomer allows for precise characterization of enzyme active sites.

Synthesis of L-chiro-Inositol Phosphoglycan (IPG) Probes

Serves as the essential, non-negotiable starting material for the chemical synthesis of L-chiro-IPGs. These molecules are used as probes to investigate their specific roles as second messengers in insulin and other cellular signaling cascades.

Investigating Isomer-Specific Effects on Glucose Metabolism

For use in cell-based metabolic studies to isolate and characterize the specific insulin-mimetic effects of the L-chiro isomer on glucose uptake, distinct from the metabolic pathways modulated by myo- or D-chiro-inositol.

Physical Description

Dry Powder
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

180.06338810 Da

Monoisotopic Mass

180.06338810 Da

Heavy Atom Count

12

UNII

8LQ63P85IC
63GQX5QW03
9O6Y5O4P9W
M94176HJ2F
R1Y9F3N15A
6R79WV4R10
1VS4X81277
4L6452S749
4661D3JP8D
587A93P465

Drug Indication

Inositol may be used in food without any limitation. As a drug, inositol is used as a nutrient supplement in special dietary foods and infant formula. As it presents a relevant role in ensuring oocyte fertility, inositol has been studied for its use in the management of polycystic ovaries. Inositol is also being researched for the treatment of diabetes, prevention of metabolic syndrome, aid agent for weight loss, treatment of depression, psychiatric disorder and anxiety disorder and for prevention of cancer.

Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.

Absorption Distribution and Excretion

Inositol is absorbed from the small intestine. In patients with inositol deficiency, the maximal plasma concentration after oral administration of inositol is registered to be of 4 hours. Inositol is taken up by the tissues via sodium-dependent inositol co-transporter which also mediates glucose uptake. Oral ingestion of inositol is registered to generate a maximal plasma concentration of 36-45 mcg.
Most of the administered dose is excreted in urine.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

It is thought that inositol is metabolized to phosphoinositol and then converted to phosphatylinositol-4,5-biphosphate which is a precursor of the second-messenger molecules. Inositol can be transformed to D-chiro-inositol via the actions of an epimerase. The normal modifications to inositol structure seem to be between all the different isomers.

Wikipedia

1D-chiro-Inositol
Neo-Inositol
Muco-Inositol
1L-chiro-Inositol

Biological Half Life

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated elimination half-life was reported to be of 5.22 hours.

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Humectant

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
myo-Inositol: ACTIVE
Inositol: ACTIVE

Dates

Last modified: 08-15-2023
McConnell JF, et.al.,, JCS, Perkin 2, 1972, p2039

Explore Compound Types